6.8-Fold Higher Cytotoxicity Against A549 Lung Cancer Cells Compared to the α-Methylbutyrylate Analog
In a direct head-to-head comparison conducted under identical experimental conditions, Phorbol-12-tigliate-13-decanoate (12-O-tiglylphorbol-13-decanoate) exhibited an IC₅₀ of 7.0 μmol·L⁻¹ against the A549 human lung cancer cell line, whereas its close structural analog 12-O-(α-methyl)butyrylphorbol-13-decanoate—which differs only at the C12 ester group—required a 6.8-fold higher concentration (IC₅₀ = 47.8 μmol·L⁻¹) to achieve equivalent growth inhibition [1]. The structural distinction between these two compounds is limited to the C12 acyl moiety: the target compound bears a tigliate group, while the comparator bears an α-methylbutyrylate group [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against human lung cancer A549 cell line |
|---|---|
| Target Compound Data | IC₅₀ = 7.0 μmol·L⁻¹ |
| Comparator Or Baseline | 12-O-(α-methyl)butyrylphorbol-13-decanoate; IC₅₀ = 47.8 μmol·L⁻¹ |
| Quantified Difference | 6.8-fold lower IC₅₀ for target compound |
| Conditions | A549 human lung adenocarcinoma cell line; assay method and incubation duration as described in original publication [1] |
Why This Matters
This quantitative difference demonstrates that the tigliate ester at C12 confers substantially greater cytotoxic potency than the α-methylbutyrylate ester, directly informing compound selection for lung cancer cytotoxicity studies.
- [1] Su, H.G.; Yang, H.; Meng, C.W.; Peng, C.; Guo, L.; Dai, O. Study on chemical constituents of seeds of Croton tiglium and their cytotoxicities. China J. Chin. Mater. Med. 2016, 41, 3620-3623. View Source
